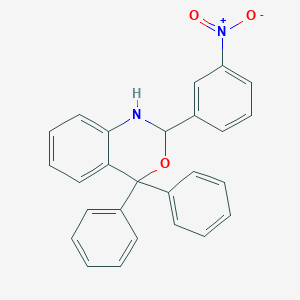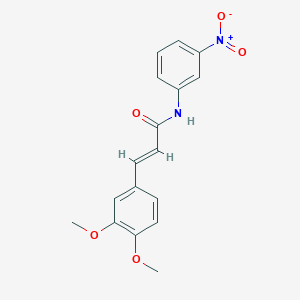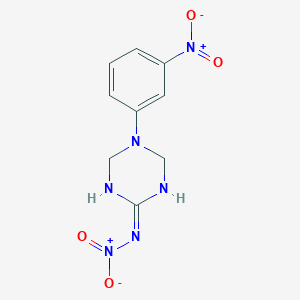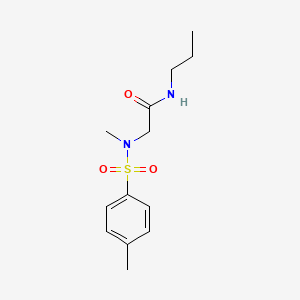![molecular formula C21H15N3O3 B11562203 N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11562203.png)
N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide is a Schiff base compound derived from the condensation of 3-nitrobenzaldehyde and 9H-fluorene-9-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 9H-fluorene-9-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity .
Comparaison Avec Des Composés Similaires
N’-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide can be compared with other Schiff base compounds, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties
Propriétés
Formule moléculaire |
C21H15N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(23-22-13-14-6-5-7-15(12-14)24(26)27)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13,20H,(H,23,25)/b22-13+ |
Clé InChI |
BZAVAHGXFGYZFJ-LPYMAVHISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11562134.png)


![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)

![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11562163.png)
![2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11562168.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)


![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)

